molecular formula C17H16ClNO4 B5805384 4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid

4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid

Cat. No. B5805384
M. Wt: 333.8 g/mol
InChI Key: NTNFYIFLWCEOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid, also known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the benzoic acid family of herbicides and is structurally similar to other herbicides such as 2,4-D and MCPA. Dicamba is known for its low volatility and high solubility, making it an effective herbicide for use in a variety of crops.

Mechanism of Action

Dicamba works by disrupting the normal growth and development of plants. It is taken up by the leaves of the plant and then translocated to the growing points, where it interferes with the production of auxin, a plant hormone that is essential for growth. This leads to abnormal growth and development of the plant, ultimately resulting in its death.
Biochemical and Physiological Effects:
Dicamba has been shown to have a number of biochemical and physiological effects on plants. It can cause a reduction in the levels of chlorophyll, the pigment that is essential for photosynthesis, and can also disrupt the normal functioning of the plant's cell membranes. In addition, 4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid can cause changes in the levels of various enzymes and proteins that are involved in plant growth and development.

Advantages and Limitations for Lab Experiments

Dicamba is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its low volatility and high solubility make it easy to use in a variety of experimental conditions. However, 4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid can also have unintended effects on non-target plants and can be toxic to some animals, making it important to use caution when handling and disposing of the herbicide.

Future Directions

There are a number of potential future directions for research on 4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid. One area of interest is the development of new formulations of this compound that are more effective against resistant weeds. Another area of research is the development of new herbicides that work through different mechanisms of action, which could help to reduce the development of herbicide-resistant weeds. Finally, there is a need for more research on the environmental impacts of this compound and other herbicides, including their effects on non-target plants and animals.

Synthesis Methods

Dicamba can be synthesized through a number of different methods, including the reaction of 2,5-dimethylphenol with chloroacetyl chloride to form 2,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 4-amino-2-chlorobenzoic acid to form 4-chloro-2-{[(2,5-dimethylphenoxy)acetyl]amino}benzoic acid.

Scientific Research Applications

Dicamba has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective against a wide range of broadleaf weeds, including those that are resistant to other herbicides. Dicamba is commonly used in combination with other herbicides such as glyphosate to provide a more comprehensive weed control program.

properties

IUPAC Name

4-chloro-2-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-10-3-4-11(2)15(7-10)23-9-16(20)19-14-8-12(18)5-6-13(14)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNFYIFLWCEOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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